molecular formula C9H11N3S3 B15082971 Methyl 2-(anilinocarbothioyl)hydrazinecarbodithioate CAS No. 387361-80-0

Methyl 2-(anilinocarbothioyl)hydrazinecarbodithioate

Cat. No.: B15082971
CAS No.: 387361-80-0
M. Wt: 257.4 g/mol
InChI Key: ARTKXMLZMMMHHY-UHFFFAOYSA-N
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Description

Methyl 2-(anilinocarbothioyl)hydrazinecarbodithioate is a thiourea derivative characterized by a hydrazinecarbodithioate backbone functionalized with an aniline-derived substituent. This compound belongs to a broader class of methyl hydrazinecarbodithioate derivatives, which are synthesized via condensation reactions between methyl hydrazinecarbodithioate and carbonyl-containing precursors (e.g., aldehydes, ketones, or acetylated heterocycles) . These derivatives are of significant interest in medicinal chemistry due to their demonstrated antitumor, antimicrobial, and enzyme-inhibitory activities . The title compound’s structure features a planar hydrazinecarbodithioate chain and a substituted aromatic ring, stabilized by intramolecular hydrogen bonds (e.g., N–H···O/S interactions) and π-π stacking .

Properties

IUPAC Name

methyl N-(phenylcarbamothioylamino)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S3/c1-15-9(14)12-11-8(13)10-7-5-3-2-4-6-7/h2-6H,1H3,(H,12,14)(H2,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTKXMLZMMMHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NNC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387361-80-0
Record name METHYL 2-(ANILINOCARBOTHIOYL)HYDRAZINECARBODITHIOATE
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Comparison with Similar Compounds

Key Observations :

  • Crystal Packing: All indolin-2-one derivatives adopt monoclinic systems with similar unit cell volumes (~1230–1231 ų), suggesting conserved packing motifs despite substituent differences .
  • Hydrogen Bonding : Intramolecular N–H···O/S bonds (1.86–2.04 Å) are critical for stabilizing planar conformations, while weaker interactions (e.g., C–H···Br) contribute to lattice cohesion .

Key Trends :

  • Planarity and Bioactivity : Derivatives with near-planar hydrazinecarbodithioate chains (r.m.s. deviation < 0.05 Å) show stronger enzyme inhibition, correlating with improved target binding .

Biological Activity

Methyl 2-(anilinocarbothioyl)hydrazinecarbodithioate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the compound's biological activity, including its cytotoxic effects, antiviral properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes:

  • Functional groups : Aniline, carbothioyl, and hydrazine.
  • Molecular formula : C₉H₁₁N₃S₃
  • Molecular weight : 338.36 g/mol

This compound is part of a larger class of methyl 2-arylidene hydrazinecarbodithioates, which have been studied for their diverse biological activities.

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported the following findings:

  • Human Promyelocytic Leukemia (HL60) Cells : The compound showed an IC₅₀ value of approximately 6.5 μM, indicating potent cytotoxicity.
  • Human Embryonic Lung (HEL) Fibroblasts : Inhibition of cell proliferation was noted at concentrations of 5.3 μM, demonstrating its potential as an anticancer agent .

Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antiviral activity against several viruses:

  • Herpes Simplex Virus (HSV) : The compound exhibited inhibitory effects on both wild-type and acyclovir-resistant strains.
  • Varicella Zoster Virus (VZV) : Similar antiviral effects were observed.

The concentrations required for antiviral activity were found to overlap with those that inhibited cell proliferation, suggesting a dual mechanism of action that may complicate therapeutic use .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Cytostatic and Antiviral Properties :
    • A comprehensive study evaluated twelve derivatives of methyl 2-arylidene hydrazinecarbodithioates. Compounds IIc and IIl were identified as having the lowest IC₅₀ values against HL60 cells (6.5 μM and 0.8 μM respectively), while also exhibiting antiviral properties against HSV and VZV .
  • Metal Complexes :
    • Research into metal complexes formed with this compound has shown enhanced biological activity, suggesting that coordination with metals may improve efficacy against cancer cells and viruses.

Summary Table of Biological Activities

Activity Cell Line/Virus IC₅₀ Value (μM) Notes
CytotoxicityHL606.5Significant inhibition
CytotoxicityHEL Fibroblasts5.3Proliferation inhibition
Antiviral ActivityHSVVariesEffective against acyclovir-resistant strains
Antiviral ActivityVZVVariesSimilar efficacy as HSV

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(anilinocarbothioyl)hydrazinecarbodithioate, and how are intermediates characterized?

  • Methodology : The compound is synthesized via condensation of hydrazine hydrate with carbon disulfide in the presence of KOH at low temperatures (<10°C), followed by methylation with methyl iodide. Intermediates like methyl hydrazinecarbodithioate (I) are characterized using ¹H-NMR and FAB-MS (Table 2 in ). Final products are purified via crystallization (e.g., ethanol or acetonitrile) and validated by spectral data (IR, ¹H/¹³C NMR) .

Q. How is cytotoxicity evaluated for this compound, and what cell lines are typically used?

  • Methodology : Cytotoxicity is assessed using the MTT assay ( ) on leukemia (HL60) or solid tumor cell lines. IC₅₀ values are calculated to determine potency, with parallel testing on non-cancerous cells (e.g., human fibroblasts) to evaluate selectivity .

Q. What spectroscopic techniques are essential for structural elucidation?

  • Methodology : ¹H NMR identifies proton environments (e.g., NH signals at δ ~12 ppm), while ¹³C NMR confirms carbonyl and thiocarbonyl groups. IR detects N–H (~3180 cm⁻¹) and C=S (~1200 cm⁻¹) stretches. Mass spectrometry (FAB-MS or HRMS) validates molecular ion peaks (e.g., m/z = 363 for derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Schiff base formation?

  • Methodology : Use polar protic solvents (e.g., methanol) with acid catalysts (HCl) to accelerate imine formation. Temperature control (reflux vs. RT) and stoichiometric ratios (1:1 aldehyde:hydrazinecarbodithioate) minimize side products. Yields >70% are achievable via recrystallization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Discrepancies in IC₅₀ values (e.g., HL60 vs. solid tumors) may arise from cell line heterogeneity or assay protocols. Normalize data using positive controls (e.g., cisplatin) and validate via dose-response curves. Meta-analyses of structural analogs (e.g., pyrimidine-based ligands) clarify structure-activity relationships .

Q. How do substituents on the arylidene group influence metal chelation and bioactivity?

  • Methodology : Electron-withdrawing groups (e.g., –NO₂) enhance metal-binding affinity (Fe³⁺/Fe²⁺ in ) via charge transfer, detected by UV-Vis or fluorescence quenching. Compare chelation constants (logβ) using Job’s plot analysis to correlate substituent effects with antioxidant or anticancer activity .

Q. What mechanistic insights explain the antitumor activity of platinum(II) complexes derived from this compound?

  • Methodology : Platinum(II) derivatives (e.g., ) induce apoptosis via DNA intercalation or proteasome inhibition. Use comet assays for DNA damage assessment and flow cytometry (Annexin V/PI staining) to confirm apoptotic pathways. Compare with non-platinum analogs to isolate metal-specific effects .

Q. How can spectral data inconsistencies (e.g., unexpected NMR shifts) be troubleshooted?

  • Methodology : Atypical shifts (e.g., NH protons at δ >12 ppm) may indicate tautomerism or H-bonding. Variable-temperature NMR or deuterium exchange experiments clarify dynamic equilibria. X-ray crystallography (e.g., CCDC 2106601 in ) provides definitive structural validation .

Key Research Gaps

  • Synthetic Scalability : Limited data on gram-scale synthesis or green chemistry approaches (e.g., solvent-free conditions).
  • In Vivo Studies : Most biological data are in vitro; murine models are needed to assess pharmacokinetics and toxicity.
  • Mechanistic Depth : Few studies explore epigenetic targets (e.g., histone modification) or redox cycling in anticancer activity.

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